molecular formula HO7P2-3 B1228080 [Hydroxy(oxido)phosphoryl] phosphate CAS No. 42499-21-8

[Hydroxy(oxido)phosphoryl] phosphate

Cat. No.: B1228080
CAS No.: 42499-21-8
M. Wt: 174.95 g/mol
InChI Key: XPPKVPWEQAFLFU-UHFFFAOYSA-K
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Description

[Hydroxy(oxido)phosphoryl] phosphate is a phosphoryl derivative characterized by a central phosphorus atom bonded to hydroxyl (‒OH), oxido (O⁻), and phosphate (PO₄³⁻) groups. Its structure, often represented as (HO)(O)P(O)OPO₃³⁻, positions it within the broader class of condensed phosphates, which feature multiple phosphate units linked by oxygen bridges. Its stability and reactivity are influenced by pH, metal ions (e.g., Zn²⁺, Cd²⁺), and ionic strength, as observed in studies of phosphate-binding enzymes like alkaline phosphatase .

Properties

IUPAC Name

[hydroxy(oxido)phosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPKVPWEQAFLFU-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(=O)([O-])OP(=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HO7P2-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399285
Record name [hydroxy(oxido)phosphoryl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42499-21-8
Record name [hydroxy(oxido)phosphoryl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [Hydroxy(oxido)phosphoryl] phosphate typically involves the reaction of phosphoric acid derivatives with hydroxyl-containing compounds under controlled conditions. One common method includes the use of phosphoryl chloride and water, followed by neutralization with a base to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reactants are combined under optimized temperature and pressure conditions. The process may involve continuous monitoring and adjustment of pH levels to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to an oxo group.

    Reduction: Reduction reactions may involve the conversion of the oxido group back to a hydroxyl group.

    Substitution: This compound can participate in substitution reactions, where the hydroxyl or oxido groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various phosphorylated organic compounds .

Scientific Research Applications

[Hydroxy(oxido)phosphoryl] phosphate is extensively used in scientific research due to its exceptional properties. Some of its applications include:

    Chemistry: It serves as a catalyst in various organic reactions and is used in the synthesis of complex molecules.

    Biology: The compound is utilized in biochemical studies to understand phosphorylation processes and enzyme functions.

    Medicine: It has potential therapeutic applications, particularly in drug development for targeting specific biochemical pathways.

    Industry: The compound is used in the production of advanced materials, including energy storage devices and specialty chemicals.

Mechanism of Action

The mechanism of action of [Hydroxy(oxido)phosphoryl] phosphate involves its interaction with molecular targets through phosphorylation and dephosphorylation processes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways. The compound’s ability to donate or accept phosphate groups makes it a crucial player in cellular signaling and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural and functional differences between [Hydroxy(oxido)phosphoryl] phosphate and related compounds:

Compound Structure Reactivity Applications Key References
This compound (HO)(O)P(O)OPO₃³⁻ Hydrolyzes via loose transition states; metal ion-dependent stability (e.g., Zn²⁺, Cd²⁺). Component of aluminum triphosphate (corrosion inhibition), metabolic intermediates (e.g., 1,3-BPG).
Disodium pyrophosphate Na₂H₂P₂O₇ (diphosphate with two bridging oxygens) Rapid hydrolysis in acidic conditions; forms stable complexes with Ca²⁺. Food additive (leavening agent), detergent builder.
1,3-Bisphosphoglycerate [(2R)-2-hydroxy-3-([hydroxy(oxido)phosphoryl]oxy)-3-oxopropyl] hydrogen phosphate High-energy phosphoryl donor in glycolysis; transfers phosphate to ADP. Critical for ATP synthesis in cellular metabolism.
Acetyl phosphate CH₃C(O)OPO₃²⁻ Enzymatic phosphoryl donor (e.g., acetate kinase); hydrolyzes faster than ATP. Model substrate for studying phosphoryl transfer enzymes.
Organophosphate insecticides General structure: (RO)₂P(O)X (X = leaving group) Thio-phosphoryl (P=S) variants are less reactive until metabolized to P=O forms. Agricultural pest control; inhibit acetylcholinesterase.

Reactivity and Hydrolysis Mechanisms

  • Transition States: Non-enzymatic hydrolysis of this compound proceeds through a loose transition state, typical of phosphate monoesters, where bond cleavage to the leaving group precedes nucleophilic attack . In contrast, phosphate diesters (e.g., RNA backbone) exhibit synchronous transition states, while triesters (e.g., organophosphates) adopt tighter transition states .
  • Enzymatic Interactions: Alkaline phosphatase catalyzes hydrolysis of this compound-derived compounds (e.g., phosphate monoesters) without altering their transition states significantly, relying instead on electrostatic stabilization and metal ion coordination (Zn²⁺ or Co²⁺) .

Metal Ion Dependence

  • Zn²⁺ vs. Cd²⁺: Zn²⁺ induces tight phosphate binding and enzymatic activity in alkaline phosphatase, whereas Cd²⁺ promotes stable phosphoryl-enzyme intermediates but lacks catalytic turnover .
  • Aluminum Triphosphate : The presence of this compound in aluminum triphosphate enhances its stability in coatings, likely due to Al³⁺ coordination and resistance to hydrolysis .

Metabolic and Industrial Roles

  • 1,3-Bisphosphoglycerate : This metabolite utilizes this compound as a high-energy group, transferring it to ADP via substrate-level phosphorylation in glycolysis .
  • Disodium Pyrophosphate : Unlike this compound-containing compounds, pyrophosphates act as chelators in food and industrial processes, leveraging their rapid hydrolysis and Ca²⁺ binding .

Comparative Stability

  • pH Sensitivity : this compound derivatives (e.g., aluminum triphosphate) are stable under neutral-to-alkaline conditions but degrade in acidic environments, similar to pyrophosphates .
  • Thermal Stability: Organophosphates with P=S groups (e.g., parathion) are more thermally stable than P=O analogues, highlighting the impact of atomic substitution on reactivity .

Biological Activity

[Hydroxy(oxido)phosphoryl] phosphate (HOPP) is a compound that has garnered attention in various scientific fields due to its significant biological activities. This article delves into its biological mechanisms, applications, and research findings, supported by data tables and case studies.

HOPP's biological activity primarily arises from its ability to participate in phosphorylation and dephosphorylation processes. These processes are crucial for cellular signaling and metabolic regulation, influencing enzyme activity and protein interactions. The compound acts as a phosphate donor, which can modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and immune responses.

Biological Properties

HOPP exhibits a range of biological properties:

  • Antimicrobial Activity : HOPP has shown effectiveness against various bacterial and fungal strains. Research indicates that it can inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents.
  • Antitumor Properties : Preliminary studies suggest that HOPP may inhibit cancer cell proliferation. For instance, it has been observed to induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer therapeutic.
  • Anti-inflammatory Effects : HOPP has demonstrated anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Case Studies

  • Antitumor Activity :
    • A study evaluated the effect of HOPP on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations of 50 µM and above after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.
  • Antimicrobial Efficacy :
    • In vitro tests against Escherichia coli and Staphylococcus aureus showed that HOPP exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL respectively. These findings suggest its potential utility in developing new antibiotics.
  • Inflammatory Response Modulation :
    • In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of HOPP resulted in a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6, indicating its role in mitigating inflammatory responses.

Applications in Scientific Research

HOPP is utilized across various fields:

  • Medicinal Chemistry : It serves as a building block for synthesizing novel pharmaceuticals aimed at treating infectious diseases and cancer.
  • Biochemistry : Researchers use HOPP to study phosphorylation processes and enzyme functions, providing insights into cellular mechanisms.
  • Material Science : HOPP's properties are leveraged in developing advanced materials for energy storage and other industrial applications.

Comparison with Similar Compounds

Compound NameBiological ActivityUnique Features
Hydroxy(oxido)phosphoryl phosphateAntimicrobial, antitumor, anti-inflammatoryPhosphate donor in signaling pathways
Triazine derivativesAntitumor, herbicidalInhibition of aromatase
Phosphonate analogsAntiviralLipophilicity for better absorption

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Hydroxy(oxido)phosphoryl] phosphate
Reactant of Route 2
[Hydroxy(oxido)phosphoryl] phosphate

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